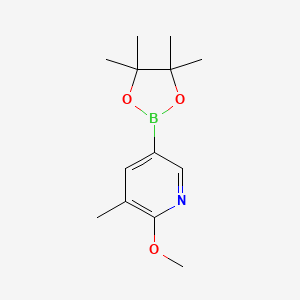

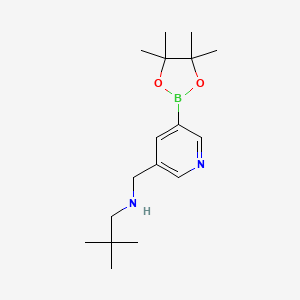

2-メトキシ-3-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン

説明

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as MMDP, is a heterocyclic compound belonging to the pyridine family. MMDP is a versatile and useful compound with a wide range of applications in scientific research and industrial settings.

科学的研究の応用

有機合成

この化合物は、有機合成における中間体として使用されます . 複雑な有機分子の形成において重要な役割を果たし、新しい合成方法や戦略の開発に貢献しています。

高分子科学

それは、ベンゾチアゾールと電子豊富なアレーンユニットに基づく新規コポリマーの合成、光学、および電気化学的特性に用いられます . これにより、独自の特性を持つ材料を作成することができ、材料科学分野における新たな可能性が開かれます。

医学

この化合物は、3-ブロモ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンと類似しており、医学分野で応用されています . それは、消化器疾患を治療できるコリン作動性薬の合成のための重要な中間体です .

ファインケミカル

ファインケミカルの製造にも使用されます . ファインケミカルは、高度に特化した用途のために、化学反応によって商業的に製造される純粋で単一の化学物質です。

創薬

コリン作動性薬の合成における中間体としての役割から、この化合物が創薬と開発プロセスにも役割を果たしている可能性があると推測できます .

材料科学

高分子科学のセクションで述べたように、この化合物は、独自の光学および電気化学的特性を持つ新しい材料の開発に貢献できます . これは、電子機器、エネルギー貯蔵など、さまざまな分野に幅広い影響を与える可能性があります。

作用機序

Target of Action

Organoboron compounds, to which this compound belongs, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

Organoboron compounds are generally known for their high reactivity in various transformation processes . They are often used in the organic synthesis of drugs, where they play a key role in C-C bond formation, oxidation, and reduction reactions .

Biochemical Pathways

The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is involved in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Pharmacokinetics

Organoboron compounds are generally known for their high stability and low toxicity , which could potentially influence their bioavailability.

Result of Action

Organoboron compounds are often used in the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .

Action Environment

Boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .

生化学分析

Biochemical Properties

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as palladium-catalyzed complexes, facilitating the formation of biaryl compounds. The boronate ester group in 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine forms reversible covalent bonds with diols and other hydroxyl-containing biomolecules, making it a valuable tool in biochemical assays and drug delivery systems .

Cellular Effects

In cellular environments, 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine influences various cellular processes. It has been observed to affect cell signaling pathways by interacting with proteins and enzymes involved in signal transduction. This compound can modulate gene expression by binding to transcription factors and other DNA-binding proteins, thereby influencing cellular metabolism and function . Additionally, its interaction with cellular membranes can alter membrane fluidity and permeability, impacting cell viability and proliferation.

Molecular Mechanism

The molecular mechanism of action of 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form covalent bonds with biomolecules. The boronate ester group can form reversible covalent bonds with diols and other nucleophilic groups, allowing it to act as an enzyme inhibitor or activator. This compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations . Furthermore, 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can influence gene expression by binding to transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can maintain its biochemical activity for extended periods, making it suitable for use in prolonged experiments . Its effects on cellular function may vary over time, with potential changes in gene expression and enzyme activity observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in animal models have been studied to determine its safety and efficacy. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse reactions observed . At higher doses, it can exhibit toxic effects, including alterations in liver and kidney function, as well as changes in blood chemistry. Threshold effects have been observed, with specific dosages required to achieve desired biochemical effects without causing toxicity.

Metabolic Pathways

2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by the body . Its interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its activity and function can be affected by its subcellular localization, with potential implications for its role in biochemical reactions and cellular processes.

特性

IUPAC Name |

2-methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-9-7-10(8-15-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYKOEOLSBVPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726160 | |

| Record name | 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083168-83-5 | |

| Record name | 2-Methoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

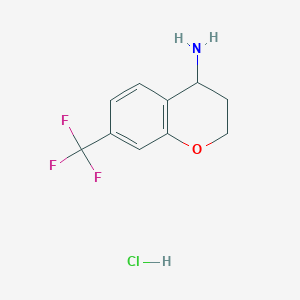

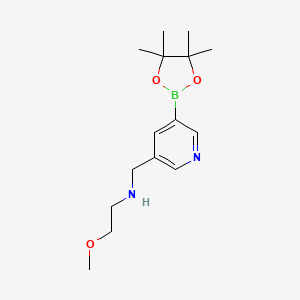

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)